C-5 Ethyl Substitution Enhances TSPO Binding Affinity vs. C-5 Hydrogen Analog
In a structure-activity relationship (SAR) study of benzoxazolone derivatives as TSPO ligands, the compound with a C-5 ethyl group exhibited a 2-fold increase in TSPO binding affinity compared to its direct analog with a hydrogen at the C-5 position [1]. This improvement is attributed to the ethyl group's ability to fill a hydrophobic pocket in the TSPO binding site, demonstrating that the C-5 ethyl substitution is a key determinant of potency.
| Evidence Dimension | TSPO binding affinity |
|---|---|
| Target Compound Data | 2-fold increase (relative) |
| Comparator Or Baseline | Benzoxazolone analog with C-5 H (Compound 10a) |
| Quantified Difference | 2-fold increase in affinity for the 5-ethyl analog (Compound 10b) compared to the 5-H analog |
| Conditions | In vitro radioligand binding assay using rat TSPO; compound 10b (with C-5 ethyl) vs. 10a (with C-5 H) |
Why This Matters
A 2-fold increase in target binding affinity is a substantial enhancement for hit-to-lead optimization, directly justifying the selection of the C-5 ethyl scaffold over the unsubstituted benzoxazolone core for TSPO-focused drug discovery programs.
- [1] Fukaya, T., Ishiyama, T., Baba, S., & Masumoto, S. (2013). Identification of a Novel Benzoxazolone Derivative as a Selective, Orally Active 18 kDa Translocator Protein (TSPO) Ligand. Journal of Medicinal Chemistry, 56(20), 8191–8195. https://doi.org/10.1021/jm401325r View Source
